(R,R,R)-Triglycidyl Isocyanurate

描述

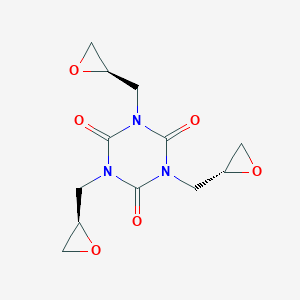

(R,R,R)-Triglycidyl Isocyanurate is a chemical compound known for its unique structure and properties. It is a trimer of glycidyl isocyanurate, which means it consists of three glycidyl groups attached to an isocyanurate ring. This compound is widely used in various industrial applications due to its excellent thermal stability, chemical resistance, and mechanical properties.

准备方法

Synthetic Routes and Reaction Conditions

(R,R,R)-Triglycidyl Isocyanurate is typically synthesized through the cyclotrimerization of glycidyl isocyanate. The reaction involves the use of catalysts such as tri-n-butylphosphine (TBP) to facilitate the trimerization process. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the formation of the desired trimer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale cyclotrimerization processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) for product characterization and quality control .

化学反应分析

Types of Reactions

(R,R,R)-Triglycidyl Isocyanurate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.

Substitution: The glycidyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced compounds, and substituted products with various functional groups .

科学研究应用

Chemical Properties and Structure

TGIC is a triazene triepoxide characterized by three epoxide groups, making it highly reactive. Its molecular formula is , and it appears as a white powder or granular solid. The compound is known for its excellent adhesion, thermal stability, and resistance to weathering, which are essential for its applications in coatings and adhesives .

Curing Agent in Powder Coatings

TGIC is primarily used as a curing agent in polyester and acrylic powder coatings. Its ability to cross-link with carboxyl-containing resins allows for the formation of durable, chemically resistant coatings. Typical applications include:

- Automotive Coatings : TGIC is applied to automotive wheels and air conditioning units, where durability and resistance to environmental factors are critical.

- Industrial Equipment : It is utilized in the coating of tools and machinery to enhance their longevity and performance.

The curing process involves melting the TGIC powder during heat treatment, leading to a stable polymeric matrix that binds with the coating material .

Electrical Insulation Materials

In the electronics industry, TGIC serves as a crucial component in manufacturing electrical insulation materials. Its thermal stability and electrical insulating properties make it ideal for:

- Printed Circuit Boards (PCBs) : TGIC enhances the performance and reliability of PCBs by providing robust insulation against electrical currents.

- Laminated Sheeting : Used in various electronic devices to ensure safety and functionality under high temperatures .

Adhesives and Sealants

TGIC is employed in adhesives due to its strong bonding capabilities. It can cross-link with various substrates, providing excellent adhesion characteristics essential for:

- Construction Materials : Used in sealants that require strong bonds under varying environmental conditions.

- Composite Materials : Enhances the mechanical properties of composites used in aerospace and automotive applications .

Biological Activities

Recent studies have highlighted the potential biological effects of TGIC, particularly its antineoplastic properties. Research indicates that TGIC can inhibit the growth of non-small-cell lung cancer cells through mechanisms involving p53 activation and apoptosis induction . This suggests potential applications in cancer research and therapy development.

Case Study 1: Automotive Coatings

A study conducted on automotive powder coatings demonstrated that TGIC-based formulations provided superior durability compared to traditional coatings. The research indicated enhanced resistance to UV light and corrosion, making TGIC an invaluable component in automotive finishes.

Case Study 2: Electrical Insulation

Research on printed circuit boards utilizing TGIC revealed improved thermal stability and electrical insulation properties. These findings support the continued use of TGIC in high-performance electronic applications where reliability is paramount.

作用机制

The mechanism of action of (R,R,R)-Triglycidyl Isocyanurate involves its ability to form stable cross-linked networks through reactions with various functional groups. The glycidyl groups react with nucleophiles, leading to the formation of covalent bonds and the creation of a three-dimensional network. This cross-linking mechanism imparts enhanced thermal stability, chemical resistance, and mechanical strength to the resulting materials .

相似化合物的比较

Similar Compounds

Hexamethylene Diisocyanate (HDI): A widely used isocyanate in the production of polyurethanes, known for its excellent light and weather stability.

Bis(isocyanatomethyl)cyclohexane (ADI): A cycloaliphatic diisocyanate with good performance in various applications, including elastomers and coatings.

Uniqueness of (R,R,R)-Triglycidyl Isocyanurate

This compound stands out due to its unique trimeric structure, which provides superior thermal stability and chemical resistance compared to other isocyanates. Its ability to form highly cross-linked networks makes it an ideal choice for applications requiring high-performance materials .

生物活性

(R,R,R)-Triglycidyl isocyanurate (TGIC) is a synthetic compound primarily used as a crosslinking agent in the production of polyester powder coatings. Its chemical structure, characterized by three epoxide groups attached to an isocyanurate ring, suggests potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of TGIC's biological activity, focusing on its antineoplastic properties, mutagenicity, and metabolic pathways.

- Chemical Name : 1,3,5-Triglycidyl isocyanurate

- Molecular Formula : C₁₂H₁₅N₃O₆

- CAS Number : 2451-62-9

Anticancer Activity

TGIC has demonstrated significant anti-cancer properties, particularly against non-small-cell lung cancer (NSCLC). Research indicates that TGIC inhibits the growth of NSCLC cells through several mechanisms:

- Induction of Apoptosis : TGIC triggers apoptosis in cancer cells by activating the p53 pathway. This was observed in cell lines such as A549, H460, and H1299, where TGIC treatment resulted in increased cleavage of PARP and procaspase-3, leading to the activation of caspase-3 .

- Inhibition of Tumor Growth : In vivo studies using nude mice with xenograft tumors showed that subcutaneous administration of TGIC (1.8 and 3.6 mg/kg) significantly suppressed tumor growth without affecting body weight .

Table 1: Summary of In Vitro and In Vivo Studies on TGIC

| Study Type | Cell Line / Model | Dosage (mg/kg) | Effect Observed |

|---|---|---|---|

| In Vitro | A549, H460, H1299 | 0 - 30 μM | Inhibited cell growth; induced apoptosis |

| In Vivo | Nude Mice | 1.8 and 3.6 | Suppressed xenograft tumor growth |

Mutagenicity and Genotoxicity

TGIC has been evaluated for its mutagenic potential through various assays:

- Ames Test : TGIC was found to be mutagenic in strains of Salmonella typhimurium (TA98 and TA100), both with and without metabolic activation. The presence of S9 fractions appeared to reduce mutagenic activity, indicating complex interactions during metabolism .

- Chromosomal Aberrations : Studies indicated that TGIC could induce sister chromatid exchanges and chromosomal aberrations in mammalian cell lines, suggesting its potential as a genotoxic agent .

Table 2: Summary of Mutagenicity Studies on TGIC

| Test Type | Result | Reference |

|---|---|---|

| Ames Test | Positive for mutagenicity | |

| Chromosomal Aberration | Induced aberrations | |

| Sister Chromatid Exchange | Positive |

Metabolism and Toxicokinetics

The metabolism of TGIC involves epoxide hydrolase enzymes which play a crucial role in its biotransformation. Studies have shown that:

- Rapid Elimination : Following intravenous administration in animal models, TGIC exhibited rapid plasma elimination with a half-life of less than five minutes .

- Metabolic Pathways : The primary metabolic pathway identified involves hydrolysis of the epoxide groups by microsomal enzymes, leading to less toxic metabolites .

Case Study 1: Occupational Exposure Assessment

A study examined workplace exposure levels to TGIC using high-performance liquid chromatography (HPLC). It was found that workers exposed to TGIC had detectable levels in air samples, raising concerns about potential health risks associated with chronic exposure .

Case Study 2: Long-term Toxicity Study

Long-term toxicity studies conducted on rats revealed no significant clinical effects at lower concentrations but noted adverse effects such as haemosiderosis at higher doses (100 ppm) over extended periods . The no-observed-adverse-effect level (NOAEL) was determined to be 100 ppm.

属性

IUPAC Name |

1,3,5-tris[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPZKGBUJRBPGC-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020203 | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59653-74-6, 240408-78-0 | |

| Record name | rel-1,3,5-Tris[(2R)-2-oxiranylmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59653-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl isocyanurate, (R,R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Triglycidyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris[(2S and 2R)-2,3-epoxypropyl]-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[(2R)-2-oxiranylmethyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,R,R)-Triglycidyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987C8AU5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-TRIGLYCIDYL ISOCYANURATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BST1K2Z9WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。